molecular formula C12H14BrFO B1324681 4'-Bromo-2,2-dimethyl-3'-fluorobutyrophenone CAS No. 898765-68-9

4'-Bromo-2,2-dimethyl-3'-fluorobutyrophenone

Cat. No.: B1324681
CAS No.: 898765-68-9
M. Wt: 273.14 g/mol
InChI Key: AYCLJOQEBNEUGK-UHFFFAOYSA-N
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Description

4’-Bromo-2,2-dimethyl-3’-fluorobutyrophenone is an organic compound with the molecular formula C12H14BrFO and a molecular weight of 273.14 g/mol. This compound belongs to the family of aryl ketones and is primarily used for research purposes. It is not intended for human or veterinary use.

Preparation Methods

The synthesis of 4’-Bromo-2,2-dimethyl-3’-fluorobutyrophenone involves several steps. One common method includes the reaction of 4-bromo-3-fluorobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture under reflux and using a solvent such as toluene or ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

4’-Bromo-2,2-dimethyl-3’-fluorobutyrophenone undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

    Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

    Major Products: The major products depend on the type of reaction.

Scientific Research Applications

4’-Bromo-2,2-dimethyl-3’-fluorobutyrophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study the effects of aryl ketones on biological systems.

    Medicine: It serves as a precursor in the development of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-2,2-dimethyl-3’-fluorobutyrophenone involves its interaction with specific molecular targets. It primarily affects pathways related to aryl ketones, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4’-Bromo-2,2-dimethyl-3’-fluorobutyrophenone can be compared with other similar compounds such as:

    4-Bromo-2,3-difluorobenzaldehyde: Used as a pharmaceutical intermediate.

    4’-Bromo-2,2-dimethyl-2’-fluorobutyrophenone: Another aryl ketone with similar properties.

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of 4’-Bromo-2,2-dimethyl-3’-fluorobutyrophenone in research and industrial contexts .

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-2,2-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO/c1-4-12(2,3)11(15)8-5-6-9(13)10(14)7-8/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCLJOQEBNEUGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642442
Record name 1-(4-Bromo-3-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-68-9
Record name 1-(4-Bromo-3-fluorophenyl)-2,2-dimethyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-3-fluorophenyl)-2,2-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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